molecular formula C6H6BrN3O B1438538 2-bromo-N-(pyrazin-2-yl)acetamide CAS No. 787628-96-0

2-bromo-N-(pyrazin-2-yl)acetamide

Cat. No. B1438538
Key on ui cas rn: 787628-96-0
M. Wt: 216.04 g/mol
InChI Key: WKCWELSTTLPNKW-UHFFFAOYSA-N
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Patent
US08329729B2

Procedure details

To a stirred suspension of pyrazin-2-ylamine (1.87 g) and potassium carbonate (8.19 g) in dichloromethane (25 mL) was added by dropwise addition 2-bromoacetyl bromide (1.72 mL). The reaction mixture was stirred overnight and then washed with water (2×50 mL). The organic phase was separated, dried with magnesium sulfate and evaporated to yield the sub-titled compound (0.70 g).
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[NH2:7].C(=O)([O-])[O-].[K+].[K+].[Br:14][CH2:15][C:16](Br)=[O:17]>ClCCl>[Br:14][CH2:15][C:16]([NH:7][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][N:1]=1)=[O:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
N1=C(C=NC=C1)N
Name
Quantity
8.19 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.72 mL
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC(=O)NC1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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